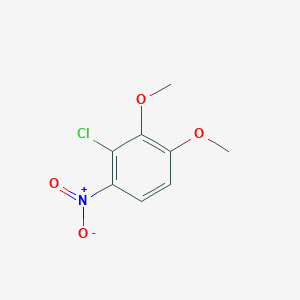

2-Chloro-3,4-dimethoxy-1-nitrobenzene

Descripción general

Descripción

2-Chloro-3,4-dimethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Nitrobenzene derivatives are often used in the synthesis of pharmaceuticals and dyes .

Mode of Action

Without specific information, it’s difficult to say how 2-Chloro-3,4-dimethoxy-1-nitrobenzene interacts with its targets. Nitro groups in organic compounds are often reduced to amines in biological systems, which can then interact with various biological targets .

Biochemical Pathways

The compound’s nitro group could potentially be reduced to an amine in the body, which could then be involved in various biochemical reactions .

Pharmacokinetics

The compound’s nitro group could potentially be metabolized to an amine in the body .

Análisis Bioquímico

Biochemical Properties

2-Chloro-3,4-dimethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification processes. The inhibition of GST can lead to the accumulation of toxic intermediates, contributing to cellular stress . Additionally, this compound can form covalent adducts with cellular proteins, altering their function and potentially leading to cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism, which can affect cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage, inflammation, and apoptosis . These adverse effects are likely due to the compound’s ability to generate reactive intermediates and disrupt cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be more reactive and toxic than the parent compound . These metabolites can interact with cellular macromolecules, leading to oxidative damage and alterations in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . The compound’s lipophilic nature allows it to readily cross cellular membranes, leading to its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria . This distribution pattern can influence the compound’s effects on cellular function and viability .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria . This localization is facilitated by the compound’s lipophilicity and its ability to interact with specific targeting signals . The presence of this compound in these organelles can affect their function, leading to disruptions in protein folding, energy production, and cellular homeostasis .

Actividad Biológica

2-Chloro-3,4-dimethoxy-1-nitrobenzene is a nitroaromatic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C9H10ClN1O4

- CAS Number : 1393442-37-9

- Molecular Weight : 229.63 g/mol

The compound features a chloro group and two methoxy groups attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including Bacillus subtilis and Micrococcus luteus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The nitro group is believed to undergo bioreduction within cells, forming reactive intermediates that can interact with DNA and proteins, potentially leading to mutagenic effects .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2020) | Evaluated antimicrobial activity against Bacillus brevis | Demonstrated effective inhibition at low concentrations |

| Study B (2021) | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis via caspase activation |

| Study C (2022) | Assessed anti-inflammatory properties in murine models | Reduced levels of TNF-alpha and IL-6 |

Propiedades

IUPAC Name |

3-chloro-1,2-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVZLDRFSQXIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.